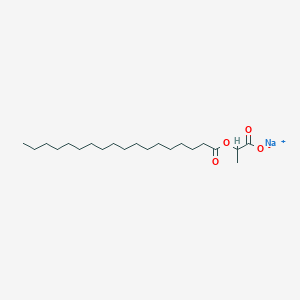
Sodium 1-carboxylatoethyl stearate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex sodium salts can involve the condensation of various organic acids with sodium compounds. For instance, the synthesis of sodium bis[2-(3',6',9'-trioxadecyl)-1,2-dicarba-closo-dodecaborane-1-carboxylato]triphenylstannate involved the condensation of triphenyltin(IV) hydroxide with an organic acid in the presence of sodium bicarbonate, as described in the second paper . This process may share similarities with the synthesis of sodium 1-carboxylatoethyl stearate, which could also involve the reaction of stearic acid with a sodium-containing reagent.
Molecular Structure Analysis
The molecular structure of sodium salts can be quite complex and is often elucidated using techniques such as X-ray diffraction. The sodium salt mentioned in the second paper forms trigonal bipyramidal anions and Na+ cations coordinated by oxygen atoms, creating elongated chains along the crystal axis . While the exact structure of sodium 1-carboxylatoethyl stearate is not provided, it can be inferred that sodium salts tend to form intricate structures with coordination between sodium ions and oxygen atoms from the organic moiety.
Chemical Reactions Analysis
Sodium salts can interact with various organic molecules to form stable complexes. The first paper discusses how the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate interacts with compounds like amphetamines and dopamine to yield stable complexes, which can lead to the formation of supramolecular structures . This suggests that sodium 1-carboxylatoethyl stearate may also participate in chemical reactions that result in the formation of complexes with other organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium salts are influenced by their molecular structure and the nature of their interactions with other molecules. For example, the sodium salt in the second paper exhibits significant in vitro antitumor activity against several human tumor cell lines, which is attributed to its unique structure and the presence of organotin and carborane moieties . Although the specific properties of sodium 1-carboxylatoethyl stearate are not detailed in the provided papers, it can be expected to have distinct physical and chemical properties based on its molecular composition and potential interactions.
Wissenschaftliche Forschungsanwendungen
Crystallization and Microstructural Studies
Sodium stearate, a key component in sodium 1-carboxylatoethyl stearate, is used in the crystallization of silver stearate, a substance utilized in photothermographic imaging materials. This process involves a reaction between sodium soap (like sodium stearate) and silver nitrate, forming crystals that are crucial in imaging technologies. The study by Lin et al. (2004) provides insights into the crystal formation mechanism, highlighting a diffusion-controlled process and the potential for imaging and material science applications (Lin et al., 2004).
Catalysis in Chemical Synthesis
Sodium stearate has been identified as an effective catalyst in multicomponent reactions for synthesizing spirooxindoles, a type of compound useful in medicinal chemistry. Wang et al. (2010) demonstrate how sodium stearate, functioning as a Lewis base-surfactant-combined catalyst, facilitates these reactions in aqueous micellar media, opening new pathways in organic synthesis (Wang et al., 2010).
Corrosion Inhibition
In the field of material science, sodium stearate is used as a corrosion inhibitor. Dinodi and Shetty (2014) studied its effectiveness in protecting magnesium alloys in a sulfate medium, highlighting its potential in enhancing the durability of materials used in various industrial applications (Dinodi & Shetty, 2014).
Enhancing Polymer Electronics
In the domain of electronics, sodium stearate has been employed to improve electron injection in polymer light-emitting diodes (OLEDs). Siemund et al. (2013) demonstrated that sodium stearate, when used as an electron injection layer, enhances the efficiency of OLEDs. This usage points towards advancements in electronic display technologies (Siemund et al., 2013).
Surface Modification in Materials Science
Sodium stearate is also applied in surface modification processes. For instance, Zhao Fang (2011) used sodium stearate for modifying calcium carbonate and aluminum borate whiskers, impacting materials' properties in various industrial applications (Zhao Fang, 2011).
Eigenschaften
IUPAC Name |
sodium;2-octadecanoyloxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYAZNABVSEZDS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014800 | |
| Record name | Sodium stearoyl-1-lactylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-carboxylatoethyl stearate | |
CAS RN |
18200-72-1 | |
| Record name | Octadecanoic acid, 1-carboxyethyl ester, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018200721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 1-carboxyethyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium stearoyl-1-lactylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1-carboxylatoethyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



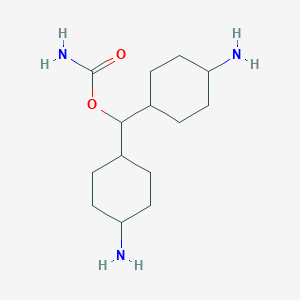


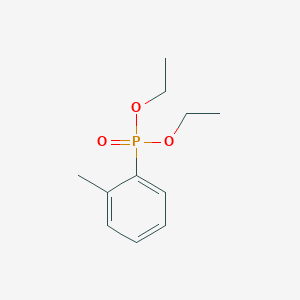
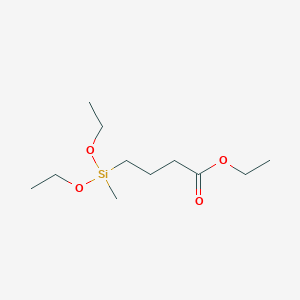

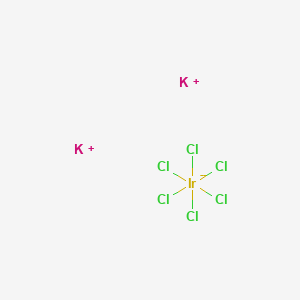
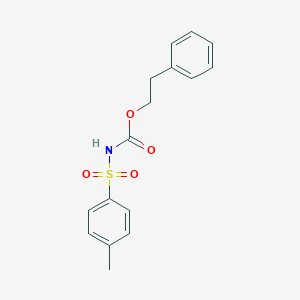


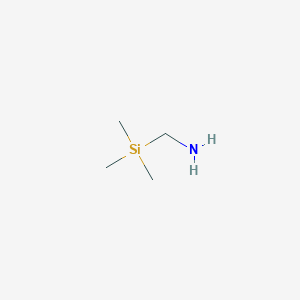

![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
